1-[4-(Trifluoromethyl)phenyl]methanesulfonamide
Overview
Description
“1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a stable, crystalline compound . It acts as a mild triflating reagent and a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also used in the preparation of highly efficient Lewis acid catalysts .
Synthesis Analysis
The synthesis of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” involves the triflation of phenols and amines, especially aliphatic secondary amines . It is also used for the preparation of triflones and enol triflates from ketones .Molecular Structure Analysis
The molecular formula of “1-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is C6H5N(SO2CF3)2 . Its molecular weight is 357.25 . The IUPAC Standard InChIKey is DIOHEXPTUTVCNX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D, the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate, and the stereoselective sulfoxidation .Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point of 100-102°C (lit.) . Its SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .Scientific Research Applications
Drug Synthesis
The compound 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide is utilized in the synthesis of various drugs due to its properties. For example, it can be used in the creation of medicaments like Ubrogepant, which is used for acute migraine, and Fluoxetine, an anti-depressant drug treating conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Catalysis
Material Science Studies
Kinetic Resolution
It has been used in the kinetic resolution of enantiomers through lipase-catalyzed transesterification, which is an important process in producing optically active substances .
Antitumor Activity
Researchers have designed and synthesized trifluoromethyl-containing compounds like this one to evaluate their antiproliferative activity against human tumor cell lines, indicating its potential use in developing anti-tumor drugs .
Synthesis of α-Trifluoromethylstyrene Derivatives
The compound is a versatile synthetic intermediate for preparing complex fluorinated compounds, which are significant in organic chemistry for C–F bond activation in a CF3 group .
Synthesis of Trifluoromethyl Ketones
It serves as a valuable synthetic target and synthon in constructing fluorinated pharmacons, highlighting its role in pharmaceutical chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and handle potential exposure .
Mechanism of Action
Target of Action
It’s known that this compound is a commonly used triflating reagent , which suggests that its targets could be phenols, amines, and alcohols, as these are the typical substrates for triflation reactions.
Mode of Action
1-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline or Phenyl triflimide , is known to interact with its targets (phenols, amines, and alcohols) through a process known as triflation . Triflation is a type of organic reaction where a triflate group is introduced into an organic compound. The triflate group is a good leaving group, which means it can be replaced by other groups in subsequent reactions, allowing for further functionalization of the molecule.
Result of Action
The molecular and cellular effects of 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide’s action would depend on the specific substrates and reaction conditions. As a triflating reagent, its primary role is to facilitate the introduction of other functional groups into organic compounds, thereby enabling the synthesis of a wide range of organic compounds with diverse properties .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJVIIHOHOSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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